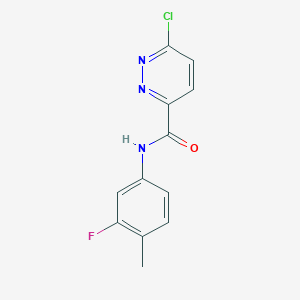![molecular formula C14H11ClN2O3 B7575394 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575394.png)
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid, also known as CPB, is a chemical compound that has been widely studied for its potential applications in scientific research. CPB is a benzoic acid derivative that contains a chloropyridine group and an amino-methyl group, making it a versatile molecule that can be used in a variety of research applications.
作用机制
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid inhibits HDAC activity by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This results in the accumulation of acetylated histones, which can lead to changes in gene expression patterns. 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to selectively inhibit certain HDAC isoforms, making it a potentially useful tool for studying the specific functions of different HDACs.
Biochemical and Physiological Effects:
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting HDAC activity, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate immune responses. These effects make 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid a potentially useful tool for studying the molecular mechanisms underlying these processes.
实验室实验的优点和局限性
One advantage of using 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid in lab experiments is its specificity for certain HDAC isoforms. This allows researchers to study the specific functions of different HDACs and their role in disease processes. However, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid is not without its limitations. One limitation is its relatively low potency compared to other HDAC inhibitors. Additionally, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
未来方向
There are several future directions for research on 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid. One area of interest is the development of more potent derivatives of 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid that can be used as HDAC inhibitors. Another area of interest is the use of 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid could be used to study the role of HDACs in other disease processes, such as inflammation or metabolic disorders.
合成方法
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid can be synthesized through a multi-step process that involves the reaction of 4-chloropyridine-2-carboxylic acid with formaldehyde and ammonium chloride. The resulting intermediate is then reacted with benzoic acid to yield 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid. This synthesis method has been optimized to produce high yields of 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid with high purity.
科学研究应用
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of biochemistry and molecular biology. 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid has been shown to inhibit the activity of a class of enzymes known as histone deacetylases (HDACs), which play a crucial role in regulating gene expression. By inhibiting HDAC activity, 3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid can alter gene expression patterns and potentially lead to the development of new therapies for diseases such as cancer and neurodegenerative disorders.
属性
IUPAC Name |
3-[[(4-chloropyridine-2-carbonyl)amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-4-5-16-12(7-11)13(18)17-8-9-2-1-3-10(6-9)14(19)20/h1-7H,8H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQIUWKKNHTMSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=NC=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[(4-Chloropyridine-2-carbonyl)amino]methyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-aminophenyl)methyl]-3,5-dichloro-N-methylpyridin-2-amine](/img/structure/B7575313.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B7575319.png)

![6-methyl-N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B7575325.png)
![N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B7575332.png)
![N-[(1-methylpyrrolidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7575333.png)
![7-((Diphenylphosphoryl)methyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7575338.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)

![1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]acetamide](/img/structure/B7575367.png)
![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)